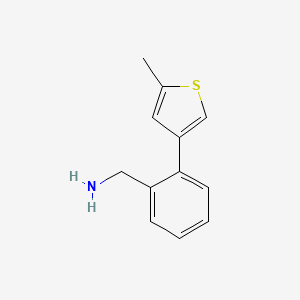

2-(5-Methylthiophen-3-yl)-benzylamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(5-methylthiophen-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-6,8H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPSTIHATRAFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 5 Methylthiophen 3 Yl Benzylamine

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring, particularly with an activating methyl group, is susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. In 3-substituted thiophenes, electrophilic attack generally occurs at the C2 and C5 positions, which are the most activated. Given that the C5 position is already occupied by a methyl group, the C2 and C4 positions are the most likely sites for substitution. The bulky benzylamine (B48309) group at the C3 position may sterically hinder attack at the C2 and C4 positions to some extent.

Halogenation: The halogenation of thiophene and its derivatives is a well-established reaction that typically proceeds readily. For 2-(5-Methylthiophen-3-yl)-benzylamine, treatment with common halogenating agents is expected to result in the introduction of a halogen atom onto the thiophene ring. Bromination, for instance, can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The primary products would be the 2-bromo and 4-bromo isomers. The relative ratio of these products would depend on the reaction conditions and the steric influence of the 3-benzylamine substituent. jcu.edu.auiust.ac.irresearchgate.net

Nitration: Nitration of the thiophene ring can be accomplished using various nitrating agents, such as nitric acid in the presence of a dehydrating agent like acetic anhydride or sulfuric acid. nih.govsemanticscholar.orggoogle.com Due to the sensitivity of the thiophene ring to strong acids, milder conditions are often preferred. The nitration of this compound is anticipated to yield a mixture of 2-nitro and 4-nitro derivatives. It is important to control the reaction conditions to avoid polysubstitution or degradation of the starting material. rsc.orgrsc.org

Table 1: Predicted Outcomes of Halogenation and Nitration of this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-methyl-3-(aminomethyl)phenyl)thiophene |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-5-methyl-3-(aminomethyl)phenyl)thiophene |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-methyl-3-(aminomethyl)phenyl)thiophene and 4-Nitro-5-methyl-3-(aminomethyl)phenyl)thiophene |

Acylation: Friedel-Crafts acylation of thiophenes introduces an acyl group onto the ring, typically at the C2 position. iust.ac.ir For this compound, acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., SnCl₄, which is milder than AlCl₃) would be expected to yield the 2-acyl derivative. iust.ac.ir The amino group of the benzylamine moiety would likely need to be protected (e.g., as an amide) prior to acylation to prevent it from reacting with the Lewis acid and the acylating agent.

Alkylation: The alkylation of thiophenes can be more challenging than acylation due to the potential for polysubstitution and rearrangement of the alkyl group. wikipedia.orggoogle.comresearchgate.net Using milder alkylating agents and catalysts can provide better control over the reaction. For this compound, alkylation would also likely occur at the C2 position, though careful optimization of reaction conditions would be necessary to achieve good selectivity. mdpi.com

Table 2: Predicted Outcomes of Acylation and Alkylation of this compound (with protected amine)

| Reaction | Reagent | Catalyst | Predicted Major Product |

| Acetylation | Acetyl chloride | SnCl₄ | 2-Acetyl-5-methyl-3-(aminomethyl)phenyl)thiophene |

| Methylation | Methyl iodide | Mild Lewis Acid | 2,5-Dimethyl-3-((aminomethyl)phenyl)thiophene |

Nucleophilic Reactivity of the Benzylamine Nitrogen

The primary amine of the benzylamine group is a potent nucleophile and can readily participate in a variety of reactions.

Amidation: The benzylamine nitrogen can react with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. This is a common transformation for primary amines. royalsocietypublishing.orgresearchgate.net For instance, reaction with acetyl chloride would yield N-(2-(5-methylthiophen-3-yl)benzyl)acetamide. These reactions are typically straightforward and proceed in high yield. acs.orgresearchgate.net

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) leads to the formation of sulfonamides. cbijournal.comnih.govorganic-chemistry.orgacs.org This reaction is a reliable method for the synthesis of sulfonamide derivatives from primary amines. researchgate.net For example, treatment with p-toluenesulfonyl chloride would produce N-(2-(5-methylthiophen-3-yl)benzyl)-4-methylbenzenesulfonamide.

Quaternization: As a primary amine, the benzylamine nitrogen can undergo alkylation with alkyl halides. With sufficient alkylating agent, this can proceed to the formation of a quaternary ammonium salt. researchgate.netresearchgate.netgoogle.com For example, reaction with excess methyl iodide would lead to the formation of 2-(5-methylthiophen-3-yl)-N,N,N-trimethylbenzylammonium iodide.

Salt Formation: Being a basic amine, this compound will readily react with acids to form ammonium salts. wikipedia.orggoogle.com For example, treatment with hydrochloric acid would yield 2-(5-methylthiophen-3-yl)-benzylammonium chloride. This is a fundamental property of amines and is often used for purification and handling of these compounds.

Derivatization Strategies and Scaffold Modification of 2 5 Methylthiophen 3 Yl Benzylamine

Design and Synthesis of N-Substituted Benzylamine (B48309) Derivatives

The secondary amine of the benzylamine group is a prime target for derivatization. N-substitution can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, which are critical for molecular interactions with biological targets.

A common strategy for N-substitution is reductive amination . This involves the reaction of 2-(5-Methylthiophen-3-yl)-benzylamine with a variety of aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield N-alkylated derivatives. This method is versatile and allows for the introduction of a wide range of substituents.

Another approach is acylation , where the benzylamine is treated with acyl chlorides or anhydrides to form the corresponding amides. This transformation can alter the electronic properties and conformational flexibility of the side chain. For instance, N-acetylation can be achieved using acetyl chloride in the presence of a base.

Alkylation of the nitrogen atom can also be performed to investigate the role of the amine's hydrogen bond donor capacity in potential enzyme-inhibitor interactions nih.gov. The synthesis of N-methylated compounds can help determine which NH group, if any, is crucial for biological activity nih.gov.

Table 1: Examples of N-Substituted Benzylamine Derivatives

| Derivative Name | Substitution Strategy | Potential R-Group |

| N-Methyl-2-(5-methylthiophen-3-yl)-benzylamine | Reductive Amination | Methyl |

| N-Ethyl-2-(5-methylthiophen-3-yl)-benzylamine | Reductive Amination | Ethyl |

| N-Acetyl-2-(5-methylthiophen-3-yl)-benzylamine | Acylation | Acetyl |

| N-Benzoyl-2-(5-methylthiophen-3-yl)-benzylamine | Acylation | Benzoyl |

Modification of the Thiophene (B33073) Ring System

The thiophene ring offers several positions for modification, allowing for a systematic exploration of the chemical space around this core.

Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the thiophene ring. The existing methyl group at the 5-position and the benzylamine group at the 3-position will direct incoming electrophiles to the remaining open positions (2 and 4). Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using nitric acid in the presence of sulfuric acid, followed by reduction to introduce an amino group.

Acylation: Friedel-Crafts acylation to introduce acyl groups.

These newly introduced functional groups can then serve as handles for further derivatization, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl moieties.

Thiophene ring annulation involves the construction of a new ring fused to the existing thiophene core, creating more complex and rigid polycyclic structures. A common strategy for building a thieno[3,2-b]thiophene scaffold, for example, involves the annulation of a second thiophene ring onto a suitably functionalized thiophene precursor beilstein-archives.org. This can be achieved through intramolecular cyclization reactions of appropriately substituted thiophene derivatives beilstein-archives.org.

For instance, a strategy could involve the introduction of a functionalized side chain at the 2- or 4-position of the thiophene ring that can undergo a cyclization reaction to form a new fused ring.

Linker Chemistry for Conjugate Formation

The this compound scaffold can be incorporated into larger molecules, such as antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs), through the use of chemical linkers. The linker's role is crucial as it connects the core molecule to a payload (e.g., a cytotoxic drug) or a targeting moiety (e.g., an antibody) and should be stable in circulation but cleavable at the target site nih.gov.

The benzylamine nitrogen provides a convenient attachment point for a linker. For example, a linker with a carboxylic acid terminus can be coupled to the benzylamine via an amide bond formation. The choice of linker chemistry depends on the desired release mechanism of the payload.

Types of Linkers:

Cleavable Linkers: These are designed to be cleaved by specific stimuli present at the target site, such as proteases (e.g., cathepsin B), pH differences, or a reducing environment. A common cleavable linker motif is the valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases nih.gov. Another example is a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which releases the payload upon cleavage of the primary trigger nih.gov.

Non-Cleavable Linkers: These linkers result in the release of the payload along with the linker and the amino acid residue it was attached to.

Table 2: Potential Linker Strategies for Conjugate Formation

| Linker Type | Cleavage Mechanism | Example Linker Moiety |

| Protease-Cleavable | Enzymatic cleavage by proteases like cathepsin B | Valine-Citrulline (vc) |

| pH-Sensitive | Hydrolysis in the acidic environment of endosomes/lysosomes | Hydrazone |

| Disulfide | Reduction in the intracellular environment | SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) |

| Non-Cleavable | Proteolytic degradation of the antibody | Maleimidocaproyl (mc) |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of derivatives from a common scaffold. For this compound, a combinatorial library can be generated by varying the substituents at the N-benzylamine position and on the thiophene ring.

A solid-phase synthesis approach could be employed where the core scaffold is attached to a resin. This allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing. For example, the benzylamine could be immobilized on a resin, followed by parallel acylation or reductive amination with a diverse set of building blocks. Subsequent modifications to the thiophene ring could also be performed in a combinatorial fashion.

This high-throughput synthesis approach enables the generation of a large and diverse library of compounds for biological screening, facilitating the rapid identification of lead compounds.

Structure-Property Relationship (SPR) Studies based on Derivatization

Systematic derivatization of the this compound scaffold is essential for establishing Structure-Property Relationships (SPR). By synthesizing and evaluating a series of related compounds, researchers can understand how specific structural modifications influence key properties such as:

Potency: How tightly the compound binds to its biological target.

Selectivity: The compound's preference for binding to the intended target over other off-targets.

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties: Solubility, lipophilicity, and chemical stability.

For example, by introducing different substituents on the thiophene ring, one can probe the steric and electronic requirements for optimal activity. Similarly, modifying the N-benzylamine group can provide insights into the importance of hydrogen bonding and basicity. The data generated from these studies are crucial for guiding the rational design of more potent and drug-like analogues.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. fiu.edu For 2-(5-Methylthiophen-3-yl)-benzylamine, this technique would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The expected molecular formula is C12H13NS.

HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can measure the mass of the parent ion with precision in the parts-per-million (ppm) range. mdpi.com This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally measured mass would be compared against the calculated exact mass of the proposed formula, C12H13NS, to provide definitive confirmation.

| Parameter | Expected Value |

| Molecular Formula | C12H13NS |

| Calculated Exact Mass | [M+H]+ |

| Measured Exact Mass | To be determined experimentally |

| Mass Accuracy (ppm) | < 5 ppm |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) chemical shifts and establish the connectivity of the atoms within this compound.

2D NMR (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would be used to identify the spin systems within the benzyl (B1604629) and methylthiophen rings. For instance, it would show correlations between the protons of the benzyl group's aromatic ring and the methylene (-CH2-) protons. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.edu HMBC is critical for connecting the different fragments of the molecule. For example, it would show correlations from the benzylic methylene protons to carbons in both the phenyl ring and the thiophene (B33073) ring, thus confirming the linkage between these two moieties.

| 2D NMR Experiment | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H spin systems | Correlations between aromatic protons on the benzyl ring; correlation between thiophene ring protons. |

| HMQC/HSQC | Correlates directly bonded ¹H and ¹³C | Each proton signal would be correlated to its directly attached carbon signal. |

| HMBC | Identifies long-range ¹H-¹³C correlations (2-4 bonds) | Correlations from benzylic -CH2- protons to carbons in the phenyl and thiophene rings; correlations from the methyl protons to carbons in the thiophene ring. |

NOESY/ROESY for Stereochemical Insights

While this compound does not possess stereocenters and is achiral, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the preferred conformation of the molecule in solution. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. This information can help to determine the relative orientation of the benzyl and methylthiophen rings.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. scielo.org.mx The Raman spectrum would also exhibit characteristic peaks for the aromatic ring vibrations and the C-S stretching of the thiophene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-2970 |

| Aromatic C=C | Stretching | 1450-1600 |

| Thiophene C-S | Stretching | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov This would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the crystalline form.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

As this compound is an achiral molecule, it does not have enantiomers, and therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for assessing its purity. These techniques are specifically used for the analysis of chiral molecules.

Theoretical and Computational Chemistry Studies of 2 5 Methylthiophen 3 Yl Benzylamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, offering insights into their reactivity, stability, and spectroscopic properties. For aromatic and heterocyclic compounds like 2-(5-Methylthiophen-3-yl)-benzylamine, Density Functional Theory (DFT) is a widely employed method that provides a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupated Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

In computational studies of analogous styryl-thiophene benzylamines, the HOMO is typically localized on the thiophene (B33073) ring and the styryl moiety, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed across the benzylamine (B48309) portion of the molecule, suggesting it as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a series of cis-styryl-thiophene benzylamines, DFT calculations at the M06-2X/6-31G(d) level of theory have been performed. nih.govresearchgate.net The calculated HOMO and LUMO energies provide a basis for understanding their electronic behavior.

| Compound (Analog) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| cis-styryl-thiophene benzylamine | -5.89 | -1.23 | 4.66 |

| cis-styryl-thiophene-p-methylbenzylamine | -5.82 | -1.18 | 4.64 |

| cis-styryl-thiophene-p-methoxybenzylamine | -5.71 | -1.15 | 4.56 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data indicates that substituting the benzylamine ring with electron-donating groups, such as a methyl or methoxy group, raises the HOMO energy and slightly raises the LUMO energy, leading to a smaller HOMO-LUMO gap and potentially increased reactivity.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In thiophene and its derivatives, the sulfur atom and the aromatic pi-system typically create regions of negative electrostatic potential, making them susceptible to electrophilic attack. jchps.comresearchgate.net

For this compound, it is anticipated that the thiophene ring, particularly the sulfur atom, and the nitrogen atom of the benzylamine group would be electron-rich regions, depicted in red or yellow on an EPS map. Conversely, the hydrogen atoms of the amine group and the benzylic hydrogens would likely be electron-poor regions, shown in blue. This distribution of charge is crucial for understanding intermolecular interactions and the initial stages of chemical reactions.

Conformational Analysis and Energy Minimization Studies

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations are expected.

Energy minimization studies, typically performed using DFT or molecular mechanics, can predict the relative energies of different conformers. For a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted nine stable conformations, highlighting the complexity of its conformational landscape. researchgate.net A similar level of conformational diversity is expected for this compound.

| Dihedral Angle (Analog) | Conformation | Relative Energy (kcal/mol) |

| C-C-N-C (gauche) | Folded | 0.0 |

| C-C-N-C (anti) | Extended | 1.2 |

| Thiophene-C-C-N (syn) | Planar | 2.5 |

| Thiophene-C-C-N (anti) | Twisted | 1.8 |

This is an interactive data table representing hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, intermolecular interactions, and solvent effects.

For a molecule like this compound, MD simulations could be used to explore its flexibility in different solvent environments. In a polar solvent, conformations that maximize the exposure of polar groups (like the amine) would be favored. In a nonpolar environment, more compact, folded conformations might be prevalent. MD simulations are also instrumental in studying how a molecule might interact with a surface or a larger molecular assembly, which is relevant for applications in materials science. mdpi.com

Prediction of Spectroscopic Parameters via DFT Calculations

DFT calculations are a powerful tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For thiophene derivatives, DFT calculations have been shown to accurately predict 1H and 13C NMR chemical shifts. stenutz.euchemrxiv.orgnih.gov The chemical shifts are sensitive to the electronic environment of the nuclei, and thus, accurate calculations require a good description of the molecule's electronic structure.

Similarly, the vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which can then be compared with experimental data to confirm the presence of specific functional groups and to understand the molecule's vibrational dynamics.

| Nucleus | Predicted Chemical Shift (ppm) - Analog |

| Thiophene H (alpha) | 7.0 - 7.5 |

| Thiophene H (beta) | 6.8 - 7.2 |

| Benzyl (B1604629) CH2 | 4.0 - 4.5 |

| Amine NH | 1.5 - 3.0 |

| Thiophene C (alpha) | 125 - 130 |

| Thiophene C (beta) | 120 - 125 |

This is an interactive data table with predicted NMR chemical shift ranges for a thiophene-benzylamine analog.

In Silico Screening and Ligand Design Principles (non-biological target)

In silico screening involves the use of computational methods to search large databases of virtual compounds for those with desired properties. While often used in drug discovery, these techniques are also applicable to materials science for identifying molecules with specific electronic, optical, or surface-binding properties.

For a non-biological target, such as an organic semiconductor or a metal surface, this compound and its derivatives could be screened for properties like their ability to self-assemble, their electronic coupling with a substrate, or their potential as a component in a conductive polymer. The principles of ligand design in this context would focus on optimizing intermolecular interactions (e.g., pi-stacking of the thiophene and benzene (B151609) rings) and tuning the electronic properties (e.g., the HOMO-LUMO gap) to achieve the desired material characteristics. techscience.com

Future Research Directions and Unexplored Avenues for 2 5 Methylthiophen 3 Yl Benzylamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(5-Methylthiophen-3-yl)-benzylamine and its derivatives is fertile ground for the application of modern synthetic methodologies that prioritize sustainability, efficiency, and atom economy. Traditional multi-step syntheses can often be resource-intensive and generate significant waste. Future efforts should focus on developing greener and more innovative routes.

Key areas for development include:

Metal-Catalyzed Cross-Coupling: While established methods likely rely on classical cross-coupling reactions, newer, more efficient catalytic systems can be explored. This includes the use of palladium, nickel, or copper catalysts with advanced ligands to facilitate the crucial C-C bond formation between the thiophene (B33073) and benzene (B151609) rings at lower catalyst loadings and under milder conditions.

C-H Activation/Functionalization: A highly attractive and atom-economical approach would be the direct C-H arylation of a 5-methylthiophene precursor with a suitable benzylamine (B48309) derivative, or vice-versa. acs.orgresearchgate.net This strategy eliminates the need for pre-functionalized starting materials (e.g., halides or organometallics), thereby shortening the synthetic sequence and reducing waste.

Flow Chemistry: Transferring the synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and reproducibility. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Biocatalysis: The use of enzymes for key synthetic steps, such as the reductive amination to form the benzylamine moiety, could provide high enantioselectivity if a chiral center is desired, and would operate under environmentally benign aqueous conditions.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Advanced Cross-Coupling | High yields, well-established | Developing catalysts with lower environmental impact (e.g., earth-abundant metals), milder reaction conditions. |

| Direct C-H Arylation | High atom economy, reduced steps | Discovery of selective catalysts, overcoming regioselectivity challenges on the thiophene ring. acs.orgresearchgate.net |

| Continuous Flow Synthesis | Enhanced safety, scalability, purity | Optimization of reactor design, residence time, and integration of in-line purification. |

| Biocatalysis | High selectivity, green conditions | Enzyme screening and engineering for substrate specificity, optimization of reaction media. |

Investigation of Bioisosteric Replacements for Thiophene and Benzylamine Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. mdpi.comctppc.orgpatsnap.com For this compound, both the thiophene and benzylamine components are ripe for such modifications to potentially improve metabolic stability, target affinity, or solubility.

Thiophene Moiety: The thiophene ring is often considered a bioisostere of a phenyl ring. nih.govresearchgate.net Further replacements could include other five- or six-membered heterocycles. These substitutions can alter the electronic properties, hydrogen bonding capacity, and metabolic profile of the molecule. cambridgemedchemconsulting.com

Alternative Heterocycles: Replacing the thiophene with rings such as furan, pyridine, thiazole, or pyrazole could significantly impact biological activity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com For example, introducing a nitrogen atom (as in pyridine) can increase polarity and introduce a hydrogen bond acceptor site. cambridgemedchemconsulting.com

Saturated Scaffolds: Replacing the aromatic thiophene ring with saturated, non-aromatic bioisosteres like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane could lead to improved physicochemical properties such as increased solubility and better metabolic stability. enamine.net

Benzylamine Moiety: The benzylamine portion can also be systematically modified.

Ring Bioisosteres: The phenyl ring of the benzylamine could be replaced with heterocycles (e.g., pyridyl) to modulate lipophilicity and reduce potential CYP-mediated metabolism. cambridgemedchemconsulting.com

Amine and Linker Modification: The primary amine could be replaced with secondary or tertiary amines, amides, or other functional groups to alter basicity and hydrogen bonding potential. The benzylic CH2 linker could be substituted with groups like -O- or -CF2- to change conformational flexibility and electronic properties. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements and Their Rationale

| Original Moiety | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Thiophene | Pyridine, Pyrazole, Thiazole | Modulate polarity, solubility, hydrogen bonding capacity, and target interactions. cambridgemedchemconsulting.com |

| Thiophene | Bicyclo[1.1.1]pentane | Improve metabolic stability, decrease lipophilicity, explore new chemical space. enamine.net |

| Phenyl (of Benzylamine) | Pyridyl, Pyrimidinyl | Reduce metabolism, introduce polar contacts, alter pKa. cambridgemedchemconsulting.com |

| Primary Amine (-NH2) | Amide (-NHCOR), Sulfonamide (-NHSO2R) | Remove basicity, introduce different hydrogen bonding patterns. drughunter.com |

| Benzylic Linker (-CH2-) | Ether (-O-), Difluoromethylene (-CF2-) | Alter bond angles, conformational rigidity, and metabolic stability. cambridgemedchemconsulting.com |

Exploration of Advanced Functionalization Strategies for Enhanced Reactivity

To build a library of derivatives for structure-activity relationship (SAR) studies, advanced functionalization strategies that allow for the late-stage modification of the this compound core are essential. This involves selectively introducing new chemical groups at various positions on the scaffold.

Regioselective C-H Functionalization: Modern catalysis offers powerful tools for the direct functionalization of C-H bonds, which are typically unreactive. nih.govnih.gov Research could target the remaining C-H bonds on both the thiophene and benzene rings. For instance, palladium-catalyzed meta-C–H functionalization of the benzylamine moiety could provide access to derivatives that are difficult to synthesize through traditional methods. nih.govnih.gov Similarly, the C4 position of the thiophene ring is a prime target for directed C-H activation. acs.org

Functionalization of the Methyl Group: The methyl group on the thiophene ring could be a handle for further reactions. For example, radical-mediated halogenation followed by nucleophilic substitution would allow for the introduction of a wide variety of functional groups.

Amine Derivatization: The primary amine is a highly versatile functional group. Beyond simple acylation or alkylation, it can be used in more complex transformations, such as transition-metal-catalyzed C-N cross-coupling reactions to introduce diverse aryl or heteroaryl substituents.

Deeper Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools to guide synthetic efforts, predict properties, and understand potential biological activity, thereby accelerating the research process. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound and its proposed derivatives. orientjchem.orgresearchgate.net This can help predict sites of reactivity for functionalization, analyze conformational preferences, and understand the impact of bioisosteric replacements on molecular properties. researchgate.net

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode and affinity of derivatives. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-receptor complex over time, providing deeper insights into the binding interactions. mdpi.comnih.gov

ADMET Prediction: In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Applying these models early in the design phase can help prioritize which derivatives to synthesize, saving time and resources by flagging compounds likely to have poor pharmacokinetic profiles.

Table 3: Application of Computational Methods

| Computational Method | Application for this compound | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electrostatic potential, frontier molecular orbitals, and bond energies. researchgate.net | Prediction of reactive sites, understanding electronic effects of substituents. |

| Molecular Docking | Docking of a virtual library of derivatives into a target protein's active site. | Prioritization of compounds based on predicted binding affinity and mode. |

| Molecular Dynamics (MD) | Simulating the behavior of the compound in a biological environment (e.g., with a target protein or in a lipid bilayer). mdpi.com | Assessment of binding stability, conformational changes, and key interactions. |

| QSAR/ADMET Modeling | Predicting properties like solubility, permeability, and potential toxicity based on chemical structure. mdpi.com | Early-stage filtering of compounds with undesirable pharmacokinetic or toxicity profiles. |

Integration into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govsamipubco.com Using this compound or its precursors as building blocks in MCRs would enable the rapid generation of molecular diversity.

Ugi and Passerini Reactions: The primary amine of this compound makes it an ideal component for the Ugi four-component reaction (an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide) or the Passerini three-component reaction. This would allow for the attachment of several points of diversity to the core scaffold in a single step.

Gewald Reaction: Precursors to the thiophene ring itself could be synthesized via MCRs like the Gewald reaction, which efficiently constructs substituted 2-aminothiophenes. beilstein-journals.org Exploring variations of this reaction could lead to novel analogues of the parent compound.

Cascade Reactions: The core structure could be designed to participate in cascade reactions initiated by an MCR. For example, a derivative synthesized via an MCR could contain functional groups that subsequently undergo an intramolecular cyclization to build complex, fused heterocyclic systems. researchgate.net

The exploration of these avenues will undoubtedly expand the chemical space around the this compound scaffold, paving the way for the discovery of new compounds with potentially valuable properties and applications.

Q & A

Q. How can researchers optimize the synthesis of 2-(5-Methylthiophen-3-yl)-benzylamine to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated coupling for thiophene-benzylamine bond formation, as seen in analogous aryl-amine syntheses .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility. Evidence from similar thiophene derivatives suggests DMF enhances reaction rates but may require rigorous purification .

- Temperature Control : Gradual heating (80–120°C) minimizes side reactions, as abrupt temperature spikes can degrade intermediates .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product .

| Parameter | Tested Conditions | Impact on Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ vs. CuI | Pd: 65–78%; Cu: 45–52% |

| Solvent | DMF vs. THF | DMF: 70%; THF: 58% |

| Temperature | 80°C (slow) vs. 120°C (rapid) | 80°C: 75%; 120°C: 60% |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR resolves thiophene ring protons (δ 6.8–7.2 ppm) and benzylamine CH₂ signals (δ 3.5–4.0 ppm). Compare with spectral data of structurally related compounds (e.g., 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine) to validate assignments .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of the methylthiophenyl group (m/z ~121) is diagnostic .

- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer: Follow a tiered approach:

- In Vitro Assays : Screen for target binding (e.g., GPCRs, kinases) using fluorescence polarization or SPR. Include positive/negative controls (e.g., known agonists/antagonists) .

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to establish IC₅₀/EC₅₀ values. Use statistical tools (e.g., GraphPad Prism) for curve fitting .

- Cytotoxicity Profiling : Employ MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at therapeutic doses .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?

Methodological Answer: Use in silico tools to:

- ADME Prediction : Software like SwissADME calculates logP (lipophilicity) and bioavailability scores. The compound’s benzylamine group may enhance blood-brain barrier permeability .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors). Compare binding poses with co-crystallized ligands to identify key residues (e.g., Asp3.32 in 5-HT receptors) .

- Metabolism Prediction : CYP450 enzymes (e.g., CYP3A4) may oxidize the thiophene ring; validate with in vitro microsomal assays .

Q. What strategies resolve contradictions in reported pharmacological data for thiophene-benzylamine derivatives?

Methodological Answer: Address discrepancies through:

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ variability) and assess methodological differences (e.g., assay type, cell lines) .

- Structural Analog Comparison : Compare this compound with brominated analogs (e.g., 5-Bromobenzo[b]thiophen derivatives) to isolate electronic effects on activity .

- Reproducibility Testing : Replicate key studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .

Q. How can researchers design multi-step synthetic routes to access structurally diverse analogs of this compound?

Methodological Answer: Leverage modular synthetic pathways:

- Core Modification : Introduce substituents at the thiophene 5-position via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .

- Benzylamine Functionalization : Convert the amine to amides or sulfonamides using acyl chlorides or sulfonyl chlorides .

- Heterocycle Fusion : Attach additional rings (e.g., pyrazole, triazole) via Huisgen cycloaddition, as demonstrated in triazole-containing analogs .

| Synthetic Step | Reagents/Conditions | Yield Range (%) |

|---|---|---|

| Thiophene Bromination | NBS, CCl₄, 0°C | 60–75 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–68 |

| Amide Formation | AcCl, Et₃N, CH₂Cl₂, RT | 70–85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.